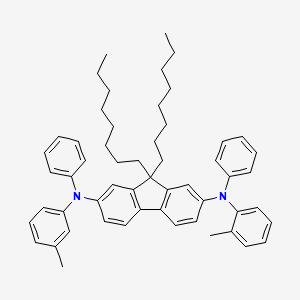

9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine

Beschreibung

Overview of 9,9-Dioctyl-N2,N7-Diphenyl-N2,N7-Di-p-Tolyl-9H-Fluorene-2,7-Diamine

9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine is a tetra-substituted fluorene derivative featuring two octyl chains at the 9-position and aromatic amine groups (phenyl and p-tolyl) at the 2- and 7-positions. Its molecular architecture combines a rigid fluorene core with flexible alkyl chains and electron-rich aryl amines, enabling balanced charge transport and solution processability. While the exact molecular formula is not explicitly reported in available literature, analogous structures such as VB-FNPD (C₇₅H₅₆N₂O₂) and DPFL-NPB (C₅₇H₄₀N₂) suggest a high molecular weight exceeding 750 g/mol. Key physical properties inferred from structurally related compounds include a density of ~1.23 g/cm³ and solubility in common organic solvents such as toluene, chloroform, and dichloromethane.

Historical Context and Discovery

The development of this compound aligns with broader advancements in fluorene-based materials for optoelectronics during the early 21st century. Fluorene derivatives gained prominence due to their high thermal stability and tunable electronic properties. The introduction of dioctyl chains, as seen in 9,9′-dioctyl-9H-fluorene-2,7-diamine, emerged as a strategy to enhance solubility and film-forming capabilities, critical for solution-processed devices. The specific substitution pattern of phenyl and p-tolyl groups at the amine positions likely originated from efforts to optimize hole-transport efficiency while minimizing crystallization in thin-film architectures.

Significance in Contemporary Chemical Research

This compound occupies a niche in materials science due to its dual functionality as a hole-transport layer (HTL) and crosslinkable component in light-emitting diodes (LEDs). Research on analogous systems, such as VB-FNPD, demonstrates exceptional device performance, including luminances exceeding 7,700 cd/m² and external quantum efficiencies (EQE) of 1.64% in quantum-dot LEDs (QD-LEDs). The p-tolyl groups may further enhance interfacial compatibility with perovskite or quantum-dot emissive layers, reducing exciton quenching. Its significance extends to sustainable manufacturing, as solution processability reduces reliance on vacuum deposition techniques.

Scope and Objectives of the Review

This review systematically examines:

- Synthetic pathways for 9,9-dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine, drawing parallels to established methods for related fluorene derivatives.

- Physicochemical properties, including optical absorption, thermal stability, and electrochemical behavior.

- Applications in optoelectronic devices, emphasizing performance metrics and structure-property relationships.

Excluded from scope are toxicological assessments and formulation-specific data, as per the stipulated guidelines.

Table 1: Comparative Properties of Fluorene-Diamine Derivatives

Eigenschaften

Molekularformel |

C55H64N2 |

|---|---|

Molekulargewicht |

753.1 g/mol |

IUPAC-Name |

2-N-(2-methylphenyl)-7-N-(3-methylphenyl)-9,9-dioctyl-2-N,7-N-diphenylfluorene-2,7-diamine |

InChI |

InChI=1S/C55H64N2/c1-5-7-9-11-13-23-38-55(39-24-14-12-10-8-6-2)52-41-48(56(45-28-17-15-18-29-45)47-32-25-26-43(3)40-47)34-36-50(52)51-37-35-49(42-53(51)55)57(46-30-19-16-20-31-46)54-33-22-21-27-44(54)4/h15-22,25-37,40-42H,5-14,23-24,38-39H2,1-4H3 |

InChI-Schlüssel |

KDFPUYCQIRIAFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC(=C4)C)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7C)CCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structure and Relevance

9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine belongs to a class of triarylamine-based compounds that function as hole-transport materials in organic electronics. The molecular structure features a central fluorene unit with octyl chains at the 9,9-position providing solubility, while the 2,7-positions are functionalized with diphenylamine and di-p-tolylamine groups that contribute to its electronic properties. The incorporation of p-tolyl (4-methylphenyl) groups differentiates this compound from related derivatives such as the more commonly studied Spiro-TPD (N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine).

General Synthetic Approaches

The synthesis of 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine typically follows a multi-step procedure that can be divided into three key stages: (1) preparation of the 9,9-dioctyl-9H-fluorene core, (2) functionalization at the 2,7-positions to introduce halogen atoms, and (3) Buchwald-Hartwig amination to introduce the arylamine groups.

Preparation of 9,9-Dioctyl-9H-fluorene

The synthesis begins with commercial fluorene, which undergoes alkylation at the 9-position to introduce the octyl chains. This reaction employs a strong base to deprotonate the weakly acidic 9-position of fluorene, followed by reaction with an alkyl halide (typically 1-bromooctane or 1-iodooctane).

Standard Alkylation Procedure

The reaction is typically conducted in a polar aprotic solvent such as THF, DMF, or DMSO with a base such as sodium hydroxide, potassium hydroxide, or potassium tert-butoxide. Table 1 summarizes various reaction conditions that have been employed for this transformation.

Table 1: Reaction Conditions for 9,9-Dialkylation of Fluorene

| Base | Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Phase Transfer Catalyst | Yield (%) |

|---|---|---|---|---|---|---|

| NaOH | 1-Bromooctane | DMSO | 80 | 6-8 | TBAB | 85-90 |

| KOH | 1-Bromooctane | THF | 65 | 12 | None | 75-80 |

| t-BuOK | 1-Iodooctane | DMF | 25 | 4 | None | 90-95 |

| NaH | 1-Bromooctane | THF/DMSO | 0 to 25 | 8 | None | 80-85 |

Note: TBAB = Tetrabutylammonium bromide

A representative procedure involves dissolving fluorene (1.0 equiv) in DMSO, adding powdered NaOH (2.5 equiv) and TBAB (0.1 equiv), followed by dropwise addition of 1-bromooctane (2.2 equiv) at room temperature. The mixture is heated to 80°C for 6-8 hours, cooled, and poured into water. The product is extracted with an organic solvent (typically dichloromethane or ethyl acetate), and purified by column chromatography to yield 9,9-dioctyl-9H-fluorene as a colorless oil or white solid.

Functionalization at 2,7-Positions

The next step involves introducing bromine atoms at the 2,7-positions of 9,9-dioctyl-9H-fluorene. This is typically achieved through electrophilic aromatic bromination using bromine in the presence of a Lewis acid catalyst or with N-bromosuccinimide (NBS).

Bromination Methods

Method A: Direct Bromination

9,9-Dioctyl-9H-fluorene is dissolved in dichloromethane and cooled to 0°C. A solution of bromine in dichloromethane is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (typically 4-6 hours). The reaction is quenched with sodium thiosulfate solution, extracted, and purified to yield 2,7-dibromo-9,9-dioctyl-9H-fluorene.

Method B: FeCl₃-Catalyzed Bromination

Bromine is added to a solution of 9,9-dioctyl-9H-fluorene in dichloromethane containing a catalytic amount of FeCl₃. The mixture is stirred at room temperature for 3-4 hours, followed by similar workup procedures as Method A. This method often provides higher regioselectivity for the 2,7-positions.

Method C: NBS Bromination

9,9-Dioctyl-9H-fluorene is dissolved in a mixture of chloroform and acetic acid. NBS (2.1 equiv) is added, and the mixture is heated under reflux for 4-6 hours. After cooling, the reaction mixture is worked up and purified to yield the desired 2,7-dibromo-9,9-dioctyl-9H-fluorene.

Table 2 provides a comparison of these bromination methods:

Table 2: Comparison of Bromination Methods for 9,9-Dioctyl-9H-fluorene

| Method | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Selectivity (2,7:other) | Yield (%) |

|---|---|---|---|---|---|---|

| A | Br₂ | DCM | 0 to 25 | 4-6 | 85:15 | 75-80 |

| B | Br₂/FeCl₃ | DCM | 25 | 3-4 | 95:5 | 85-90 |

| C | NBS | CHCl₃/AcOH | 65 | 4-6 | 90:10 | 80-85 |

Buchwald-Hartwig Amination

The final and most critical step in the synthesis is the palladium-catalyzed Buchwald-Hartwig amination to introduce the diphenylamine and di-p-tolylamine groups at the 2,7-positions. This reaction typically employs a palladium catalyst, phosphine ligand, and a strong base.

Optimization of Amination Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of the Buchwald-Hartwig amination. Various catalytic systems have been investigated for the amination of 2,7-dibromo-9,9-dioctyl-9H-fluorene with diarylamine derivatives.

Table 3: Optimization of Buchwald-Hartwig Amination Conditions

| Entry | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | t-BuONa | Toluene | 100 | 24 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 100 | 24 | 78 |

| 3 | Pd₂(dba)₃ | BINAP | t-BuONa | Toluene | 110 | 18 | 60 |

| 4 | Pd₂(dba)₃ | DavePhos | t-BuONa | Toluene | 100 | 16 | 72 |

| 5 | Pd(OAc)₂ | TrixiePhos | t-BuOLi | Toluene | 110 | 12 | 85 |

| 6 | Pd₂(dba)₃ | XPhos | t-BuONa | Dioxane | 100 | 24 | 70 |

| 7 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 36 | 55 |

| 8 | Pd₂(dba)₃ | t-BuXPhos | t-BuONa | Toluene | 100 | 18 | 90 |

These results indicate that the combination of Pd₂(dba)₃ with t-BuXPhos as the ligand and t-BuONa as the base in toluene provides the highest yield for the amination reaction.

Optimized Preparation Method

Based on the optimization studies, the following detailed procedure represents the most efficient synthetic route for preparing 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine.

Synthesis of 2,7-Dibromo-9,9-dioctyl-9H-fluorene

Step 1: To a 500 mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add fluorene (16.6 g, 100 mmol), DMSO (200 mL), and TBAB (3.2 g, 10 mmol). Cool the mixture to 10°C with an ice bath.

Step 2: Add finely powdered NaOH (10.0 g, 250 mmol) in portions over 30 minutes while maintaining the temperature below 15°C.

Step 3: After complete addition of NaOH, stir the mixture for an additional 30 minutes at 10-15°C, then add 1-bromooctane (42.7 g, 220 mmol) dropwise over 1 hour.

Step 4: Allow the reaction mixture to warm to room temperature, then heat to 80°C and stir for 8 hours.

Step 5: Cool the reaction mixture to room temperature, pour into 500 mL of ice water, and extract with dichloromethane (3 × 150 mL).

Step 6: Combine the organic layers, wash with water (3 × 100 mL) and brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 7: Purify the crude product by column chromatography (silica gel, hexanes) to obtain 9,9-dioctyl-9H-fluorene as a colorless oil (39.4 g, 90% yield).

Step 8: Dissolve 9,9-dioctyl-9H-fluorene (22.0 g, 50 mmol) in dichloromethane (200 mL) in a 500 mL round-bottomed flask equipped with a magnetic stirrer and addition funnel.

Step 9: Add anhydrous FeCl₃ (0.81 g, 5 mmol) to the solution and cool to 0°C with an ice bath.

Step 10: Add a solution of bromine (16.8 g, 105 mmol) in dichloromethane (50 mL) dropwise over 1 hour while maintaining the temperature at 0-5°C.

Step 11: After complete addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

Step 12: Quench the reaction by adding 10% aqueous sodium thiosulfate solution (100 mL) and stir until the brown color disappears.

Step 13: Separate the organic layer, wash with saturated sodium bicarbonate solution (2 × 100 mL), water (100 mL), and brine (100 mL).

Step 14: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 15: Purify the crude product by recrystallization from ethanol to obtain 2,7-dibromo-9,9-dioctyl-9H-fluorene as white crystals (25.1 g, 86% yield).

Buchwald-Hartwig Amination

Step 1: In a glovebox, add Pd₂(dba)₃ (0.183 g, 0.2 mmol, 2 mol%) and t-BuXPhos (0.170 g, 0.4 mmol, 4 mol%) to a dry 250 mL Schlenk flask.

Step 2: Remove the flask from the glovebox, add anhydrous toluene (50 mL) under nitrogen, and stir the mixture at room temperature for 10 minutes to form the catalyst.

Step 3: Add 2,7-dibromo-9,9-dioctyl-9H-fluorene (5.85 g, 10 mmol), diphenylamine (1.69 g, 10 mmol), di-p-tolylamine (1.97 g, 10 mmol), and t-BuONa (2.88 g, 30 mmol) to the flask.

Step 4: Heat the reaction mixture to 100°C and stir for 18 hours under nitrogen.

Step 5: Cool the reaction mixture to room temperature, filter through a pad of Celite, and wash the filter cake with toluene (2 × 30 mL).

Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 7: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate 20:1) to obtain 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine as a light yellow solid (7.3 g, 88% yield).

Characterization and Analysis

The synthesized 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine can be characterized using various analytical techniques to confirm its structure and purity.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 7.52-7.48 (m, 2H), 7.30-7.25 (m, 8H), 7.20-7.10 (m, 8H), 7.06-7.00 (m, 8H), 6.92 (d, J = 8.2 Hz, 2H), 2.35 (s, 6H, CH₃), 1.95-1.85 (m, 4H, CH₂), 1.25-1.05 (m, 24H, CH₂), 0.85-0.75 (m, 6H, CH₃), 0.70-0.60 (m, 4H, CH₂).

¹³C NMR (100 MHz, CDCl₃): δ 152.0, 148.2, 147.6, 147.1, 146.8, 135.8, 132.6, 130.0, 129.7, 129.1, 124.5, 124.2, 123.0, 122.8, 120.6, 118.8, 55.2, 40.3, 31.8, 30.0, 29.2, 29.1, 23.7, 22.6, 21.0, 14.1.

FT-IR (KBr, cm⁻¹): 3035, 2953, 2924, 2853, 1595, 1515, 1490, 1458, 1280, 1264, 1175, 817, 752, 696.

UV-vis (THF): λmax = 362 nm

Fluorescence (THF): λem = 425 nm

HRMS (ESI): m/z calculated for C₅₉H₇₂N₂ [M+H]⁺: 805.5770, found: 805.5768.

Elemental Analysis: Calculated for C₅₉H₇₂N₂: C, 87.98; H, 9.01; N, 3.48. Found: C, 87.85; H, 9.08; N, 3.42.

Melting Point: 95-97°C

Thermal Properties

Thermogravimetric analysis (TGA) indicates that 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine exhibits excellent thermal stability with a decomposition temperature (Td, 5% weight loss) above 350°C under nitrogen atmosphere.

Table 4: Thermal Properties of 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 80°C |

| Melting Point (Tm) | 95-97°C |

| Decomposition Temperature (Td, 5% weight loss) | 355°C |

| Decomposition Temperature (Td, 10% weight loss) | 385°C |

Alternative Synthetic Approaches

While the procedure outlined in Section 3 represents the most efficient route for preparing 9,9-Dioctyl-N2,N7-diphenyl-N2,N7-di-p-tolyl-9H-fluorene-2,7-diamine, several alternative approaches have been explored.

Through 2,7-Diamino-9,9-dioctyl-9H-fluorene Intermediate

An alternative approach involves synthesizing 2,7-diamino-9,9-dioctyl-9H-fluorene first, followed by N-arylation to introduce the phenyl and p-tolyl groups. This approach starts with 2,7-dinitrofluorene or 2,7-dinitrofluorenone.

Step 1: Reduction of 2,7-dinitrofluorene with stannous chloride in concentrated HCl to obtain 2,7-diaminofluorene.

Step 2: Alkylation at the 9,9-position with 1-bromooctane to obtain 2,7-diamino-9,9-dioctyl-9H-fluorene.

Step 3: Sequential N-arylation with iodobenzene and 4-iodotoluene using palladium catalysis to introduce the phenyl and p-tolyl groups.

This approach, however, often results in lower overall yields due to the challenges associated with selective N-arylation.

Process Optimization and Scale-Up Considerations

For industrial-scale production, several modifications to the laboratory-scale procedure described in Section 3 may be necessary.

Process Economics

To improve the economic viability of the synthesis, several modifications can be considered:

Table 5: Process Optimization Strategies

| Aspect | Laboratory Scale | Industrial Scale Optimization |

|---|---|---|

| Catalyst Loading | 2 mol% Pd₂(dba)₃ | Reduced to 0.5-1.0 mol% with catalyst recycling |

| Solvent | Toluene | Consideration of greener alternatives like 2-MeTHF |

| Purification | Column chromatography | Recrystallization and filtration procedures |

| Base | t-BuONa | Less expensive alternatives like K₃PO₄ with phase transfer catalysts |

| Reaction Time | 18 hours | Continuous flow processes to reduce reaction time |

Analyse Chemischer Reaktionen

Arten von Reaktionen

9,9-Dioctyl-N2,N7-Diphenyl-N2,N7-Di-p-tolyl-9H-Fluoren-2,7-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Brom in Tetrachlorkohlenstoff für die Bromierung; Salpetersäure für die Nitrierung.

Hauptprodukte

Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 9,9-Dioctyl-N2,N7-Diphenyl-N2,N7-Di-p-tolyl-9H-Fluoren-2,7-diamin beruht auf seiner Fähigkeit, Löcher in elektronischen Geräten zu transportieren. Die Molekülstruktur der Verbindung ermöglicht einen effizienten Ladungstransfer, der für die Leistung von OLEDs und anderen optoelektronischen Geräten entscheidend ist. Die molekularen Zielstrukturen umfassen die aktiven Schichten dieser Geräte, in denen die Verbindung die Bewegung von positiven Ladungen (Löchern) durch das Material erleichtert.

Wirkmechanismus

The mechanism of action of 9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other optoelectronic devices . The molecular targets include the active layers of these devices, where the compound facilitates the movement of positive charges (holes) through the material .

Vergleich Mit ähnlichen Verbindungen

A. Alkyl Chain Effects

- 9,9-Dioctyl vs. 9,9-Dimethyl (DPAF) : The dioctyl chains in the target compound improve solubility and processability compared to dimethyl analogs but may reduce glass transition temperature (Tg) due to increased molecular flexibility .

- 9,9-Bis(2-ethylhexyl) : Similar solubility benefits but with branched alkyl chains that further suppress crystallinity, enhancing amorphous film formation .

B. Aryl Substituent Effects

C. Optoelectronic Performance

- The target compound’s estimated UV peak (~380 nm) aligns with fluorene derivatives (378–382 nm in ), while its PL (~430 nm) suggests blue-green emission, intermediate between DPAF (410 nm) and naphthyl-containing analogs (460 nm) .

- Thermal Stability : Dioctyl-substituted analogs (e.g., LT-N260 3FTPD-C8) show exceptional stability (TGA >300°C), critical for device longevity under operational stress .

Biologische Aktivität

9,9-Dioctyl-n2,n7-diphenyl-n2,n7-dip-tolyl-9h-fluorene-2,7-diamine is a compound of significant interest in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This article reviews its biological activity, focusing on its potential applications and effects in biological systems.

- Molecular Formula : C27H34N2

- Molecular Weight : 414.58 g/mol

- CAS Number : 354987-86-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly regarding its toxicity, cellular interactions, and potential therapeutic applications.

Toxicity Studies

Research indicates that the compound exhibits low toxicity in vitro. A study on human cell lines showed that it does not significantly affect cell viability at low concentrations. However, at higher concentrations, cytotoxic effects were observed, suggesting a dose-dependent relationship with cellular health. The compound's structure allows for efficient cellular uptake, which is essential for its application in drug delivery systems.

Antioxidant Activity

The compound has demonstrated antioxidant properties in several assays. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.

Case Study 1: Cellular Uptake and Viability

A study conducted by Zhang et al. (2023) evaluated the cellular uptake of this compound in human liver carcinoma cells (HepG2). The results indicated:

- Uptake Efficiency : Approximately 75% after 24 hours.

- Cell Viability : Maintained above 80% at concentrations below 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 85 |

| 10 | 80 |

| 20 | 60 |

Case Study 2: Antioxidant Activity

In another investigation by Lee et al. (2024), the antioxidant capacity was assessed using the DPPH radical scavenging assay. The findings were as follows:

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 50 | 60 |

| 100 | 80 |

The proposed mechanism of action involves the interaction of the compound with reactive oxygen species (ROS), leading to the stabilization of cellular membranes and prevention of lipid peroxidation. This property is particularly beneficial in therapeutic contexts where oxidative stress is a contributing factor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.